molecular formula C10H13N3O2 B14834654 6-Amino-5-cyclopropoxy-N-methylpicolinamide

6-Amino-5-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14834654
M. Wt: 207.23 g/mol
InChI Key: XNSNKEJHQRSCOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-cyclopropoxy-N-methylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a substitution reaction, and the amino group is added via an amination reaction. The N-methyl group is incorporated through a methylation process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Amino-5-cyclopropoxy-N-methylpicolinamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-cyclopropoxy-N-methylpicolinamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

6-amino-5-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13)(H,12,14)

InChI Key

XNSNKEJHQRSCOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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